molecular formula C8H15NO B1627509 (5S)-5-(2-Methylpropyl)pyrrolidin-2-one CAS No. 62430-05-1

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one

Cat. No.: B1627509
CAS No.: 62430-05-1
M. Wt: 141.21 g/mol
InChI Key: SRTMHYDFTGFOIE-ZETCQYMHSA-N
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Description

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one is a chemical compound widely used in scientific research due to its versatile applications. It serves as a crucial building block for the synthesis of various pharmaceuticals, polymers, and agricultural products.

Scientific Research Applications

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: As Levetiracetam, it is extensively studied for its role in treating epilepsy and other neurological disorders.

    Industry: It is used in the production of polymers and agricultural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one typically involves the reaction of 2-pyrrolidinone with isobutyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide group by the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidinones, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one, particularly as Levetiracetam, involves binding to the synaptic vesicle protein 2A (SV2A) in the brain. This binding modulates neurotransmitter release and reduces neuronal excitability, thereby exerting its antiepileptic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinone: A parent compound with a similar structure but without the isobutyl group.

    Pyrrolizine: A related compound with a fused bicyclic structure.

    Pyrrolidine-2-one: Another derivative with a similar core structure.

Uniqueness

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one is unique due to its specific substitution pattern and its significant biological activity as an antiepileptic agent. Its ability to bind to SV2A distinguishes it from other pyrrolidinone derivatives .

Properties

IUPAC Name

(5S)-5-(2-methylpropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)5-7-3-4-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTMHYDFTGFOIE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558456
Record name (5S)-5-(2-Methylpropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62430-05-1
Record name (5S)-5-(2-Methylpropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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